molecular formula C18H14O5 B5817789 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate

Cat. No. B5817789
M. Wt: 310.3 g/mol
InChI Key: GVLLUKMXLMWDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate, also known as MOCA, is a chemical compound that belongs to the class of flavones. Flavones are a group of compounds that are widely distributed in the plant kingdom and possess various biological activities. MOCA has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate is not completely understood. However, it has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory pathway. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to induce apoptosis (programmed cell death) in cancer cells by modulating various signaling pathways.
Biochemical and Physiological Effects:
4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in the brain, which are associated with neuroinflammation. 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has also been shown to reduce oxidative stress and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has several advantages for lab experiments. It is readily available and can be synthesized easily. It has been shown to possess various biological activities, which make it a potential therapeutic agent for various diseases. However, 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has certain limitations as well. It has poor solubility in water, which makes it difficult to administer in vivo. It also has low bioavailability, which limits its therapeutic potential.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. One area of research is to develop novel formulations of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate that can improve its solubility and bioavailability. Another area of research is to study the potential therapeutic applications of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is also needed to understand the mechanism of action of 4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate and its effects on various signaling pathways.

Synthesis Methods

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate can be synthesized by the condensation reaction of 4-hydroxyacetophenone and 4-methoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques.

Scientific Research Applications

4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate has been shown to possess various biological activities such as anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. It has been studied extensively for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, Parkinson's disease, and diabetes.

properties

IUPAC Name

[4-(4-methoxyphenyl)-2-oxochromen-7-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O5/c1-11(19)22-14-7-8-15-16(10-18(20)23-17(15)9-14)12-3-5-13(21-2)6-4-12/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLLUKMXLMWDAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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